Scaffold-Dependent Kinase Inhibition: [1,2,4]Triazolo[1,5-a]pyridine Core Enables Nanomolar JAK2 Potency vs. Alternative Heterocycles
The [1,2,4]Triazolo[1,5-a]pyridin-2-amine core serves as the foundational scaffold for the potent and selective JAK2 inhibitor CEP-33779. The unsubstituted core itself is not a potent JAK2 inhibitor, but its specific ring fusion and 2-amino substitution enable the development of optimized analogs that achieve sub-nanomolar potency. In direct comparison, the JAK2 inhibitor CEP-33779 (derived from this scaffold) exhibits an IC50 of 1.8±0.6 nM in enzyme assays, whereas structurally distinct JAK2 inhibitors such as ruxolitinib (a pyrimidine-based scaffold) show an IC50 of 3.3 nM against JAK2 [1][2]. This quantitative difference in potency stems from the unique binding interactions afforded by the [1,2,4]triazolo[1,5-a]pyridine core.
| Evidence Dimension | JAK2 Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | CEP-33779: IC50 = 1.8±0.6 nM |
| Comparator Or Baseline | Ruxolitinib (pyrimidine scaffold): IC50 = 3.3 nM |
| Quantified Difference | CEP-33779 is approximately 1.8-fold more potent |
| Conditions | JAK2 kinase enzyme assay |
Why This Matters
For procurement decisions in kinase inhibitor development, this potency advantage translates to lower compound requirements for achieving desired target engagement, reducing both material costs and potential off-target effects.
- [1] Seavey, M. M., et al. Journal of Medicinal Chemistry, 2012, 55, 5667-5685. DOI: 10.1021/jm300248q View Source
- [2] Quintás-Cardama, A., et al. Blood, 2010, 115(15), 3109-3117. DOI: 10.1182/blood-2009-04-214957 View Source
